1-(4-Bromo-2-trifluoromethyl-benzyl)-pyrrolidine
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Overview
Description
1-(4-Bromo-2-trifluoromethyl-benzyl)-pyrrolidine is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-trifluoromethyl-benzyl)-pyrrolidine typically involves the reaction of 4-bromo-2-trifluoromethyl-benzyl chloride with pyrrolidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-trifluoromethyl-benzyl)-pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
1-(4-Bromo-2-trifluoromethyl-benzyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-trifluoromethyl-benzyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1-(4-Bromo-2-trifluoromethyl-benzyl)-pyrrolidine can be compared with other similar compounds, such as:
1-(4-Bromo-2-trifluoromethyl-benzyl)-piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(4-Bromo-2-trifluoromethyl-benzyl)-piperazine: Contains a piperazine ring, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3N/c13-10-4-3-9(8-17-5-1-2-6-17)11(7-10)12(14,15)16/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPXZGEFLBLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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